Allosecurinine vs. Securinine: GABA Receptor Antagonism — A 20-Fold Difference in Potency
In a direct head-to-head comparison using rat brain membrane radioligand binding assays, allosecurinine exhibited an IC50 value greater than 1 mM for inhibition of [3H]GABA binding, whereas securinine demonstrated substantially higher potency with an IC50 of approximately 50 μM [1]. This represents a >20-fold difference in GABA receptor binding affinity between the two stereoisomers. Virosecurinine similarly showed weak activity (IC50 >1 mM), while dihydrosecurinine retained activity comparable to securinine [1]. The reference antagonist bicuculline was approximately 7-fold more potent than securinine in this assay system [1].
| Evidence Dimension | GABA receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | >1 mM |
| Comparator Or Baseline | Securinine: ~50 μM; Bicuculline: ~7 μM |
| Quantified Difference | Allosecurinine >20-fold less potent than securinine; securinine ~7-fold less potent than bicuculline |
| Conditions | Rat brain membrane [3H]GABA radioligand binding assay |
Why This Matters
This substantial potency difference means allosecurinine should not be selected for studies requiring GABA receptor antagonism or convulsant activity; securinine is the appropriate choice for such applications.
- [1] Beutler JA, Karbon EW, Brubaker AN, Malik R, Curtis DR, Enna SJ. Securinine alkaloids: a new class of GABA receptor antagonist. Brain Res. 1985;330(1):135-140. View Source
